

# Crystal Structure of 6-Aminopyrazine-2-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

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Disclaimer: As of late 2025, a comprehensive, publicly available crystal structure determination for **6-Aminopyrazine-2-carboxylic acid** could not be located in peer-reviewed scientific literature or crystallographic databases. This guide presents a detailed analysis of the crystal structure of its close isomer, 3-Aminopyrazine-2-carboxylic acid, based on the study by Dobson and Gerkin (1996). The experimental methodologies and structural data provided are directly transferable and serve as a robust reference for researchers in the field.

## Introduction

3-Aminopyrazine-2-carboxylic acid ( $C_5H_5N_3O_2$ ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular framework provides a scaffold for designing novel therapeutic agents and functional materials. Understanding its three-dimensional structure is paramount for predicting its chemical behavior, intermolecular interactions, and suitability for various applications. This document provides a technical overview of the single-crystal X-ray diffraction analysis of 3-Aminopyrazine-2-carboxylic acid, detailing the experimental protocol and summarizing the key structural data.

## Experimental Protocol

The determination of the crystal structure of 3-Aminopyrazine-2-carboxylic acid was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic arrangement in crystalline solids.

## Crystallization

Single crystals suitable for X-ray analysis were obtained through a slow evaporation method.[1]

The process is as follows:

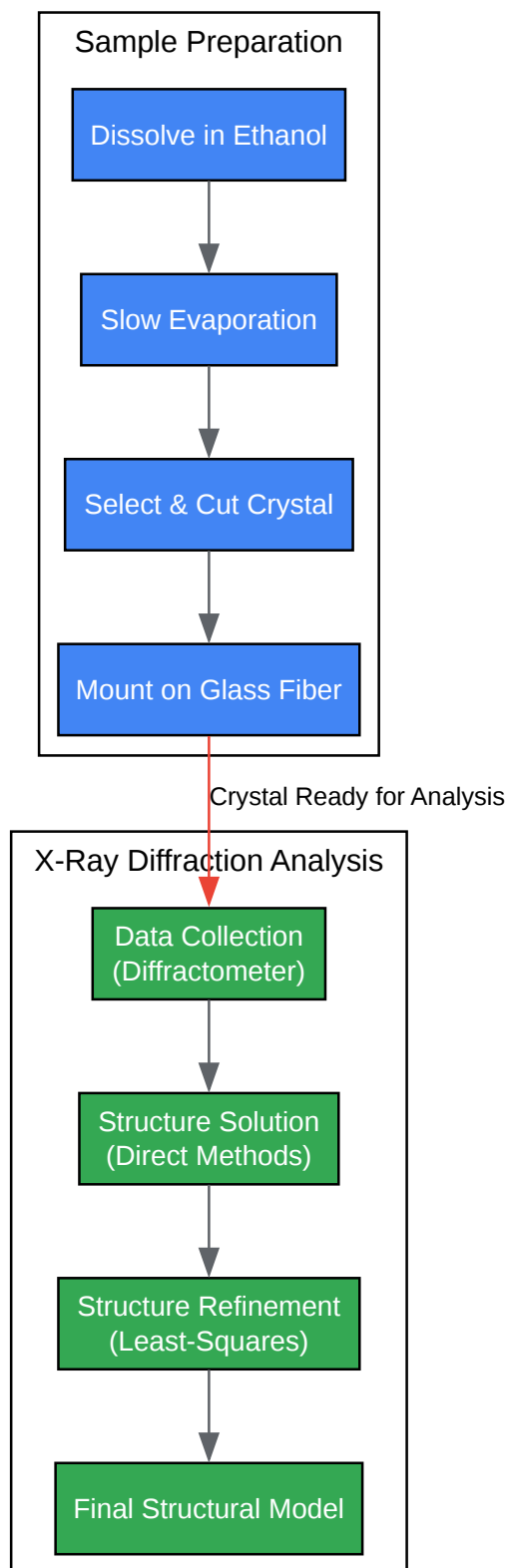
- **Dissolution:** Commercially available 3-Aminopyrazine-2-carboxylic acid was dissolved in absolute ethanol at room temperature to create a saturated or near-saturated solution.[1]
- **Evaporation:** The solution was left undisturbed, allowing the solvent to evaporate slowly under ambient conditions.[1]
- **Crystal Growth:** Over time, this slow evaporation process led to the formation of clusters of plate-like crystals.[1]
- **Sample Preparation:** A suitable single crystal was carefully selected from these clusters and cut to an appropriate size for mounting.[1]
- **Mounting:** The selected crystal was affixed to a glass fiber using epoxy cement for stability during data collection.[1]

## X-ray Data Collection and Structure Refinement

The mounted crystal was subjected to X-ray diffraction to determine its internal structure. The key steps in data collection and structure solution are outlined below.

- **Diffractometer:** A standard four-circle diffractometer was used for data collection.
- **Radiation Source:** Graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) is typically used for such analyses.
- **Data Collection:** Intensity data were collected at a controlled temperature. Data collection strategies involve a series of  $\omega$  and  $\phi$  scans to measure the intensities of a large number of unique reflections.
- **Structure Solution:** The crystal structure was solved using direct methods, a common approach for small molecules.[1]
- **Refinement:** The structural model was refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

The experimental workflow is visualized in the diagram below.



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Experimental workflow for crystal structure determination.

## Crystallographic Data Summary

The crystal structure of 3-Aminopyrazine-2-carboxylic acid reveals a molecule that is virtually planar.[2] The structure is characterized by an extensive network of both intra- and intermolecular hydrogen bonds, which contributes to the stability of the crystal lattice and results in a relatively high density for a carboxylic acid.[1][2] Molecules are observed to stack along the a-axis with a separation of 3.324 (2) Å, indicating the presence of  $\pi$ - $\pi$  interactions.[1][2]

Key crystallographic data are summarized in the tables below.

**Table 1: Crystal Data and Structure Refinement**

Parameter	Value
Empirical Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>
Formula Weight	139.11
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	3.751 (1)
b (Å)	14.184 (3)
c (Å)	10.906 (2)
$\beta$ (°)	99.17 (3)
Volume (Å <sup>3</sup> )	572.5 (2)
Z	4
Calculated Density (Mg m <sup>-3</sup> )	1.609

Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).[1]

**Table 2: Selected Intermolecular Hydrogen Bond Geometry (Å, °)**

D—H...A	D—H	H...A	D...A	D—H...A
N(3)— H(3A)...O(2) <sup>i</sup>	0.93(3)	2.12(3)	3.013(3)	161(2)
N(3)— H(3B)...N(4) <sup>ii</sup>	0.88(3)	2.21(3)	3.085(3)	173(3)
O(1)— H(1)...N(1) <sup>iii</sup>	0.88(3)	1.89(3)	2.765(2)	173(3)

Symmetry codes: (i)  $x, -y+1/2, z-1/2$ ; (ii)  $-x+1, -y+1, -z+1$ ; (iii)  $-x+1, y+1/2, -z+3/2$ . Data sourced from Dobson & Gerkin, Acta Crystallogr. C (1996).

## Structural Insights and Implications

The detailed crystal structure of 3-Aminopyrazine-2-carboxylic acid provides critical insights for researchers and drug developers:

- **Hydrogen Bonding:** The extensive hydrogen bond network, involving the carboxylic acid group, the amino group, and the pyrazine ring nitrogens, dictates the molecular packing and physical properties of the solid state.<sup>[2]</sup> This information is crucial for understanding solubility and designing co-crystals or salts with modified properties.
- **Planarity and  $\pi$ - $\pi$  Stacking:** The planarity of the molecule and the observed  $\pi$ - $\pi$  stacking interactions are important for designing molecules that can intercalate with DNA or interact with planar receptor sites.<sup>[2]</sup>
- **Molecular Conformation:** The analysis confirms the absence of H-atom transfer to the ring nitrogen atoms, meaning the molecule exists in its neutral form in the crystal rather than as a zwitterion.<sup>[2]</sup> This is a key detail for predicting its behavior in different chemical environments.

## Conclusion

While the crystal structure for **6-Aminopyrazine-2-carboxylic acid** remains to be publicly reported, the detailed structural analysis of its isomer, 3-Aminopyrazine-2-carboxylic acid, offers a valuable and directly applicable technical framework. The provided data on its monoclinic crystal system, extensive hydrogen bonding, and  $\pi$ - $\pi$  stacking interactions, along with the detailed experimental protocol, serve as a foundational guide for scientists working on the design and development of novel pharmaceuticals and functional materials based on the aminopyrazine carboxylic acid scaffold.

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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